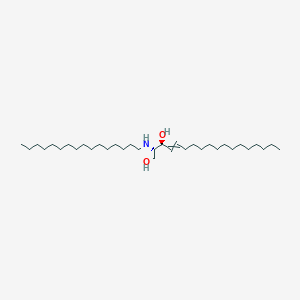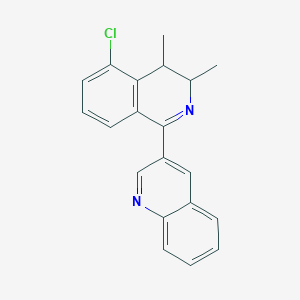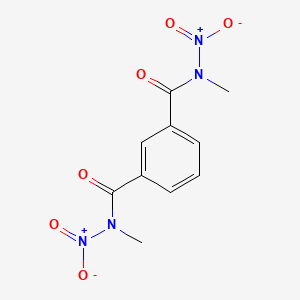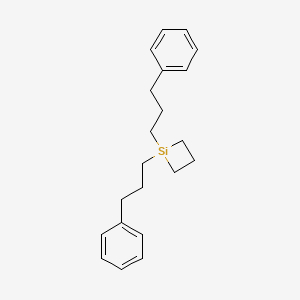
1,1-Bis(3-phenylpropyl)siletane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(3-phenylpropyl)siletane: is an organosilicon compound characterized by the presence of a siletane ring substituted with two 3-phenylpropyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Bis(3-phenylpropyl)siletane can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of imines with tris(dimethylsilyl)methyl lithium in tetrahydrofuran (THF) at low temperatures (around -10°C) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1,1-Bis(3-phenylpropyl)siletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the siletane ring or the phenylpropyl groups.
Substitution: The siletane ring can undergo substitution reactions with different nucleophiles or electrophiles, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of functionalized siletane compounds.
科学的研究の応用
1,1-Bis(3-phenylpropyl)siletane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound is explored for its potential in the development of advanced materials, such as coatings and polymers, due to its unique structural properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.
作用機序
The mechanism of action of 1,1-Bis(3-phenylpropyl)siletane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules or materials, resulting in desired effects such as enhanced stability, reactivity, or biological activity .
類似化合物との比較
- 1,1-Bis(3-phenylpropyl)silane
- 1,1-Bis(3-phenylpropyl)disilane
- 1,1-Bis(3-phenylpropyl)trisilane
Comparison: 1,1-Bis(3-phenylpropyl)siletane is unique due to the presence of the siletane ring, which imparts distinct structural and chemical properties compared to its analogs. The siletane ring provides enhanced stability and reactivity, making it a valuable compound for various applications. In contrast, similar compounds with silane, disilane, or trisilane structures may exhibit different reactivity and stability profiles, influencing their suitability for specific applications .
特性
CAS番号 |
879269-81-5 |
|---|---|
分子式 |
C21H28Si |
分子量 |
308.5 g/mol |
IUPAC名 |
1,1-bis(3-phenylpropyl)siletane |
InChI |
InChI=1S/C21H28Si/c1-3-10-20(11-4-1)14-7-16-22(18-9-19-22)17-8-15-21-12-5-2-6-13-21/h1-6,10-13H,7-9,14-19H2 |
InChIキー |
SHWZJMCWFKVTPE-UHFFFAOYSA-N |
正規SMILES |
C1C[Si](C1)(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-{[4-(Acetyloxy)-3-methoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14197081.png)
![4-{5-[2-(4-Methoxyphenyl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14197086.png)
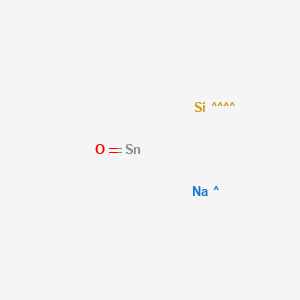
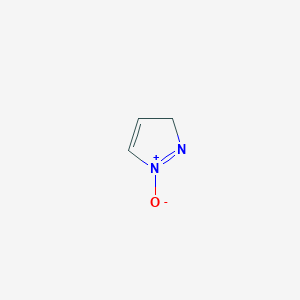
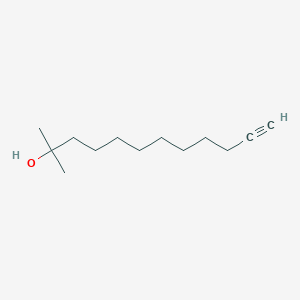


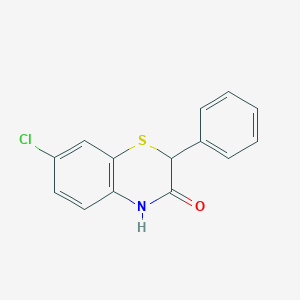
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
